3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol
Overview
Description
3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H9ClO2 It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a propyn-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the propargyl alcohol attacks the carbonyl carbon of the benzaldehyde, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(5-Chloro-2-methoxyphenyl)prop-2-ynal or 3-(5-Chloro-2-methoxyphenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(5-Chloro-2-methoxyphenyl)prop-2-en-1-ol or 3-(5-Chloro-2-methoxyphenyl)propan-1-ol.
Substitution: Formation of 3-(5-Amino-2-methoxyphenyl)prop-2-yn-1-ol or 3-(5-Mercapto-2-methoxyphenyl)prop-2-yn-1-ol.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex chemical structures.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: A simpler analog with similar alkyne functionality.
3-(5-Chloro-2-hydroxyphenyl)prop-2-yn-1-ol: A compound with a hydroxyl group instead of a methoxy group.
3-(5-Bromo-2-methoxyphenyl)prop-2-yn-1-ol: A compound with a bromo substituent instead of a chloro substituent.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)prop-2-yn-1-ol is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXOVRWLXJSXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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